3-(2-Chloro-4-nitrophenoxy)azetidine
Overview
Description
3-(2-Chloro-4-nitrophenoxy)azetidine is a heterocyclic compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . It is characterized by the presence of an azetidine ring substituted with a 2-chloro-4-nitrophenoxy group. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-nitrophenoxy)azetidine typically involves the reaction of 2-chloro-4-nitrophenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Quality control measures such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to verify the product’s purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-nitrophenoxy)azetidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The azetidine ring can undergo oxidation under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidines.
Reduction: Formation of 3-(2-chloro-4-aminophenoxy)azetidine.
Oxidation: Formation of oxidized azetidine derivatives.
Scientific Research Applications
3-(2-Chloro-4-nitrophenoxy)azetidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-nitrophenoxy)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-nitrophenoxy)pyrrolidine
- 3-(2-Chloro-4-nitrophenoxy)piperidine
- 3-(2-Chloro-4-nitrophenoxy)morpholine
Uniqueness
3-(2-Chloro-4-nitrophenoxy)azetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(2-chloro-4-nitrophenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-8-3-6(12(13)14)1-2-9(8)15-7-4-11-5-7/h1-3,7,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPLGGPNISHGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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